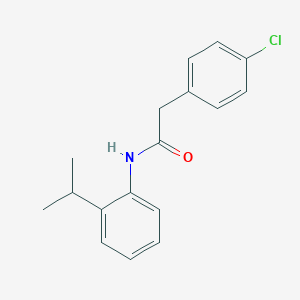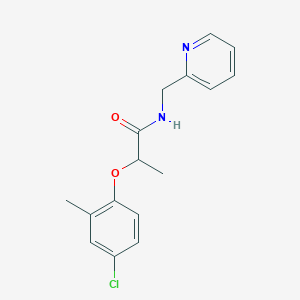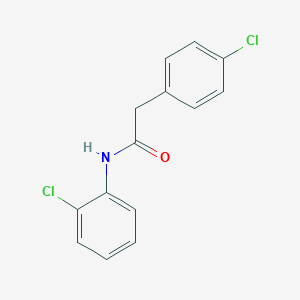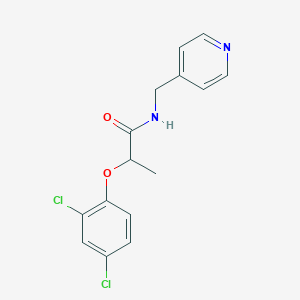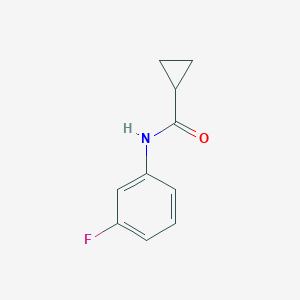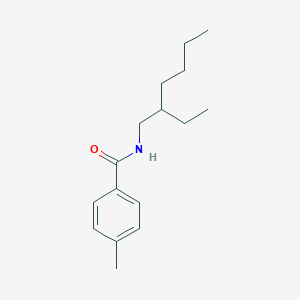
N-(4-bromo-2-fluorophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)pentanamide, also known as BFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFP belongs to the class of amides and is synthesized through a multi-step reaction process.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)pentanamide is not fully understood, but studies suggest that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-(4-bromo-2-fluorophenyl)pentanamide can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)pentanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-fluorophenyl)pentanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromo-2-fluorophenyl)pentanamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In animal studies, N-(4-bromo-2-fluorophenyl)pentanamide has been shown to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-2-fluorophenyl)pentanamide is its potential therapeutic applications in cancer and inflammatory diseases. N-(4-bromo-2-fluorophenyl)pentanamide has also shown promising results in animal studies, making it a potential candidate for future clinical trials. However, the synthesis of N-(4-bromo-2-fluorophenyl)pentanamide is a complex process that requires careful attention to detail and precise control of reaction conditions. This can make it challenging to produce large quantities of N-(4-bromo-2-fluorophenyl)pentanamide for use in lab experiments.
Direcciones Futuras
There are several future directions for N-(4-bromo-2-fluorophenyl)pentanamide research. One area of research is the development of more efficient synthesis methods for N-(4-bromo-2-fluorophenyl)pentanamide. This would make it easier to produce large quantities of N-(4-bromo-2-fluorophenyl)pentanamide for use in lab experiments and potential clinical trials. Another area of research is the investigation of the potential use of N-(4-bromo-2-fluorophenyl)pentanamide in combination with other anticancer agents. This could lead to the development of more effective cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)pentanamide and its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-(4-bromo-2-fluorophenyl)pentanamide is synthesized through a multi-step reaction process that involves the reaction of 4-bromo-2-fluoroaniline with pentanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and 1-bromo-3-chloropropane to yield the final product, N-(4-bromo-2-fluorophenyl)pentanamide. The synthesis of N-(4-bromo-2-fluorophenyl)pentanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)pentanamide has shown potential therapeutic applications in various scientific research studies. One of the most significant applications of N-(4-bromo-2-fluorophenyl)pentanamide is its use as a potential anticancer agent. Studies have shown that N-(4-bromo-2-fluorophenyl)pentanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromo-2-fluorophenyl)pentanamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C11H13BrFNO |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)pentanamide |
InChI |
InChI=1S/C11H13BrFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h5-7H,2-4H2,1H3,(H,14,15) |
Clave InChI |
RPBOMRZSTXGSNK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)F |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



